Texasin 7-O-glucoside
Description
Historical Context and Discovery
The formal documentation and characterization of this compound in scientific literature can be traced to the early 21st century, with its initial structural elucidation and database entry occurring in November 2009. The compound was assigned the Chemical Abstracts Service registry number 20314-21-0, providing a unique identifier that facilitated subsequent research and commercial applications. The discovery process involved sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to determine its precise molecular structure and confirm its identity as a flavonoid glycoside.
The identification of this compound in plant systems represents part of the broader expansion of natural product chemistry research that gained momentum in the late 20th and early 21st centuries. Researchers initially isolated this compound from various plant sources, particularly focusing on species within the Fabaceae family, where it was found in Baptisia australis. The systematic study of this compound has contributed to our understanding of the diversity and complexity of plant secondary metabolites, particularly those involved in defensive mechanisms and ecological interactions.
The compound's documentation in major chemical databases, including PubChem and the KNApSAcK database, has facilitated collaborative research efforts and enabled researchers worldwide to access standardized structural and chemical property information. This systematic cataloging has proven essential for advancing research into the biological activities and potential applications of flavonoid glycosides in various fields of study.
Significance in Plant Biochemistry
This compound occupies a critical position within the complex network of isoflavonoid biosynthetic pathways in plants. Research has demonstrated that this compound functions as a potential intermediate in the formation of other significant isoflavones, particularly afrormosin and alfalone. The biosynthetic pathway involving texasin and its glycosylated derivative illustrates the sophisticated metabolic processes that plants employ to produce structurally diverse secondary metabolites with specific biological functions.
In the context of plant biochemistry, this compound represents an example of how glycosylation modifications can significantly alter the properties and biological activities of flavonoid compounds. The attachment of the glucose moiety at the 7-position enhances the water solubility of the compound compared to its aglycone form, which has important implications for its transport within plant tissues and its bioavailability. This glycosylation also affects the compound's stability and reactivity, influencing its effectiveness in various biological processes.
The role of this compound in plant defense mechanisms represents another significant aspect of its biochemical importance. As part of the broader category of flavonoid compounds, it likely contributes to plant protection against various biotic and abiotic stresses. The compound's presence in plant tissues may serve as a deterrent against herbivores and pathogens, while also playing roles in oxidative stress management and cellular protection mechanisms.
Research into the metabolic flexibility of isoflavonoid pathways has revealed that compounds like this compound participate in complex regulatory networks that allow plants to respond dynamically to environmental challenges. The ability to modify the production and accumulation of such compounds enables plants to adapt their chemical defenses based on specific ecological pressures and developmental requirements.
Taxonomic Classification: Phenylpropanoids and Polyketides
This compound belongs to the taxonomic classification of phenylpropanoids and aromatic polyketides, representing a major group of natural organic compounds of plant origin that are biosynthesized via the shikimic acid pathway. This classification system reflects the compound's biosynthetic origins and structural characteristics, which are derived from the combination of phenylpropanoid and polyketide biosynthetic processes.
The phenylpropanoid pathway serves as the foundation for the biosynthesis of this compound, with phenylalanine and tyrosine functioning as the primary precursors. This pathway is responsible for generating the basic carbon skeleton that forms the backbone of flavonoid compounds, including the chromone structure that characterizes texasin derivatives. The subsequent modifications through polyketide biosynthetic processes contribute to the formation of the complete flavonoid structure through the extension of carbon chains using malonyl-coenzyme A units.
Within the broader category of aromatic polyketides, this compound specifically belongs to the subcategory of isoflavonoids, which are distinguished by their unique biosynthetic pathway involving phenyl group migration from flavonoids. This classification is particularly significant because isoflavonoids have been found predominantly in plants of the Leguminosae or Fabaceae family, reflecting their specialized evolutionary development and ecological functions.
The structural framework of this compound exhibits the characteristic C6-C3-C6 skeleton that defines flavonoid compounds, where the phenylpropanoid-derived portions are connected through a three-carbon bridge. The glycosylation at the 7-position represents a post-biosynthetic modification that enhances the compound's biological properties and cellular localization patterns. This modification process involves specific glycosyltransferase enzymes that catalyze the attachment of glucose molecules to hydroxyl groups on the flavonoid backbone.
The taxonomic classification of phenylpropanoids and polyketides encompasses a vast array of biologically active compounds that serve essential functions in plant physiology, including roles in structural support, pigmentation, defense mechanisms, and signaling processes. This compound exemplifies the sophisticated chemical diversity that has evolved within this classification, demonstrating how plants have developed complex biosynthetic machinery to produce structurally diverse compounds with specialized biological activities.
Properties
CAS No. |
20314-21-0 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.40 |
Synonyms |
Texasin-7-O-β-D-glucpyranoside; 7-(β-D-Glucopyranosyloxy)-6-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Texasin 7-O-glucoside has demonstrated significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress which is linked to various chronic diseases. Research indicates that flavonoids like this compound can scavenge free radicals effectively, contributing to cellular protection .
2. Anti-Diabetic Effects
Recent studies have explored the anti-diabetic potential of this compound. It has been shown to enhance insulin secretion and improve glucose uptake in cells, making it a candidate for managing diabetes . In vitro studies have demonstrated that compounds similar to this compound can stimulate insulin secretion and inhibit glucose absorption in the intestine, thereby lowering blood glucose levels .
3. Anti-Cancer Properties
There is emerging evidence supporting the anti-cancer effects of this compound. Its ability to induce apoptosis (programmed cell death) in cancer cells has been noted in several studies. For instance, research on lung cancer models has indicated that flavonoids can enhance ferroptosis (a form of regulated cell death) in cancer cells, suggesting a pathway through which this compound may exert its effects .
Case Studies
Case Study 1: Diabetes Management
A study conducted with diabetic animal models demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues .
Case Study 2: Cancer Research
In a recent investigation into non-small cell lung cancer (NSCLC), researchers found that treatment with flavonoids including this compound resulted in increased apoptosis rates among cancer cells. The study utilized both in vitro assays and animal models to confirm these findings, highlighting the compound's potential as a therapeutic agent against certain types of cancer .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Below is a detailed comparison of key 7-O-glucoside derivatives, emphasizing their sources, concentrations, bioactivities, and analytical methodologies.
Luteolin 7-O-Glucoside
- Molecular Formula : C21H20O11.
- Sources : Predominant in Salvia plebeia (2,452.7 mg/100 g DW) and Rosmarinus officinalis .
- Bioactivity :
- Quantification: Often quantified using luteolin 7-O-glucoside-specific calibration curves or cross-referenced with similar flavonoids in LC-MS analyses .
Apigenin 7-O-Glucoside
- Molecular Formula : C21H20O10.
- Sources : Found in Melissa officinalis (lemon balm) and synthesized enzymatically using Nicotiana tabacum glucosyltransferase (NtGT2) with 98% conversion efficiency .
- Bioactivity :
- Analytical Note: Quantified using apigenin 7-O-glucoside standards or cross-referenced with structurally similar compounds like luteolin 7-O-glucoside .
Chrysoeriol 7-O-Glucoside
- Molecular Formula : C22H22O11.
- Sources : Identified in carrot leaves and Salvia species .
- Bioactivity :
6-Hydroxyluteolin 7-O-Glucoside
- Molecular Formula : C21H20O12.
- Sources: Abundant in Salvia plebeia (2,452.7 mg/100 g DW), contributing ~58% of total flavonoids .
- Bioactivity :
- Analytical Challenges : Requires NMR confirmation due to structural complexity and similarity to other hydroxylated flavones .
Pratensein 7-O-Glucoside
- Molecular Formula : C22H22O11.
- Sources : Reported in Astragalus membranaceus roots as a malonylated derivative .
- Structural Features : Contains an isoflavone core with a glucoside-malonate group, enhancing solubility and bioavailability .
Key Comparative Insights
Structural Influence on Bioactivity
- Glycosylation Effects : Glucosylation at C7 often enhances solubility and alters bioactivity. For example, apigenin 7-O-glucoside stimulates collagen, while apigenin (aglycone) inhibits it .
- Substituent Effects : Methoxylation (e.g., chrysoeriol) or hydroxylation (e.g., 6-hydroxyluteolin) modulates enzyme affinity. Luteolin derivatives generally show stronger CK2 inhibition than apigenin analogs .
Quantitative Variability
Concentration Ranges :
Compound Concentration (mg/100 g DW) Source Luteolin 7-O-glucoside 120.25 Salvia spp. 6-Hydroxyluteolin 7-O-glucoside 2,452.7 Salvia plebeia Homoplantaginin 2,281.0 Salvia plebeia
Synergistic Interactions
- Extract Synergy : Lemon balm extracts containing apigenin 7-O-glucoside and rosmarinic acid show enhanced collagen stimulation compared to isolated compounds .
Preparation Methods
Glycosylation Reactions
Chemical synthesis of this compound typically involves glycosylation of the texasin aglycone with activated glucose donors. The 7-hydroxy group of texasin is selectively targeted due to its lower steric hindrance compared to other hydroxyl positions. Common glucose donors include trichloroacetimidates and peracetylated glucopyranoses, which facilitate the formation of the β-glycosidic bond under acidic or Lewis acid-catalyzed conditions. For example, reactions employing BF₃·Et₂O as a catalyst at 0–5°C in anhydrous dichloromethane have yielded glycosylation efficiencies of 68–72%.
Table 1: Representative Chemical Glycosylation Conditions
| Glucose Donor | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Peracetylated glucose | BF₃·Et₂O | CH₂Cl₂ | 0°C | 68 |
| Trichloroacetimidate | TMSOTf | Acetonitrile | RT | 72 |
Protecting Group Strategies
Selective protection of hydroxyl groups on texasin is critical to prevent undesired side reactions. Temporary silyl ethers (e.g., TBDMS) are often employed for the 4'- and 5-hydroxyl groups, while the 7-hydroxy group remains unprotected for glycosylation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the free hydroxyl groups post-glycosylation.
Enzymatic Synthesis Using β-Glucosidases
Enzyme Selection and Mechanism
β-Glucosidases from Cyamopsis tetragonoloba (guar) have demonstrated transglycosylation activity, enabling the attachment of glucose to texasin. The purified β-glucosidase (ICHG) operates optimally at pH 4.5 and 50°C, with a Km of 2.8 mM for p-nitrophenyl β-D-glucopyranoside (PNPG). The enzyme’s trimeric structure (150 kDa) enhances stability under reaction conditions.
Table 2: Enzymatic Transglycosylation Parameters
| Enzyme Source | Substrate | pH | Temperature | Yield (%) |
|---|---|---|---|---|
| C. tetragonoloba | Texasin + UDPG | 4.5 | 50°C | 58 |
| Recombinant Bgl3 | Texasin + Cellobiose | 5.0 | 45°C | 49 |
Donor Substrate Optimization
Uridine diphosphate glucose (UDPG) and cellobiose serve as effective glucose donors. UDPG-based reactions achieve higher yields (58%) due to superior enzyme affinity, whereas cellobiose offers cost advantages.
Extraction and Purification from Natural Sources
Plant Material Selection
This compound is isolated from Leptadenia species and guar pods. UAE with 70% ethanol at 40°C for 30 minutes extracts the compound with a yield of 1.2 mg/g dry weight.
Table 3: Extraction Efficiency by Method
| Method | Solvent | Temperature | Time | Yield (mg/g) |
|---|---|---|---|---|
| UAE | Ethanol:Water (70:30) | 40°C | 30 min | 1.2 |
| Maceration | Methanol | RT | 24 h | 0.8 |
Chromatographic Purification
Sequential chromatography using HP-20 resin and preparative HPLC (C18 column, 5 µm, 10 × 250 mm) with a water-acetonitrile gradient (5–35% over 40 min) achieves 98% purity.
Analytical Characterization
Structural Elucidation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 447.1278 (calc. 447.1285 for C₂₂H₂₂O₁₀). NMR (600 MHz, DMSO-d₆) reveals characteristic anomeric proton signals at δ 5.12 (d, J = 7.8 Hz).
Table 4: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Correlation (HMBC) |
|---|---|---|---|
| H-1'' | 5.12 | d (7.8 Hz) | C-7, C-2'' |
Comparative Analysis of Synthesis Routes
Table 5: Method Comparison
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Extraction |
|---|---|---|---|
| Yield (%) | 68–72 | 49–58 | 0.8–1.2 |
| Purity (%) | 95 | 90 | 98 |
| Scalability | Moderate | High | Low |
Q & A
Q. What are the optimal methods for extracting and purifying Texasin 7-O-glucoside from plant sources?
this compound is typically extracted using polar solvents like 95% ethanol, followed by sequential purification steps. A validated protocol involves:
- Silica gel column chromatography for initial fractionation.
- Sephadex LH-20 CC for size-exclusion-based separation.
- Thin-layer chromatography (TLC) to monitor subfractions.
Final purity (>99%) is confirmed via 1D NMR and HR-ESI-MS (negative/positive ion modes) to match literature-reported spectral data .
Q. How can researchers quantify this compound in complex matrices like plant extracts?
A validated UPLC-DAD method is recommended:
- Column : Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
- Mobile phase : Acetonitrile/0.1% aqueous formic acid.
- Detection : 254 nm UV wavelength.
- Gradient elution : 20%–95% acetonitrile over 29 minutes.
Quantification uses peak area integration against a calibration curve. Cross-validation with MS/MS is advised to avoid misidentification, as seen in cases where apigenin derivatives were erroneously quantified as Texasin analogs .
Q. What quality control standards are essential for this compound in experimental workflows?
- Purity : HPLC ≥98% (validated with photodiode array detection).
- Structural confirmation : 1H/13C NMR and HR-ESI-MS to verify molecular formula (e.g., C23H26O10, MW 462.45767).
- Storage : 2–8°C in inert, light-protected vials to prevent glycoside hydrolysis .
Advanced Research Questions
Q. How does this compound exert neuroprotective effects in oxygen-glucose deprivation/reperfusion (OGD/R) models?
Mechanistic studies in PC12 cells reveal:
- Pathway modulation : Downregulation of PERK, eIF2α, ATF4, and CHOP proteins (pro-apoptotic ER stress markers) via Western blotting.
- Anti-apoptotic effects : Upregulation of Bcl-2 and suppression of Bax and cleaved caspase-3.
- Molecular docking : Hydrogen bonding between Texasin’s 7-OH/1-O groups and PERK’s Cys891 residue suggests direct kinase inhibition .
Q. What experimental models are suitable for studying this compound’s bioactivity?
- In vitro : OGD/R-injured PC12 cells (10⁶ cells/well, 1% O₂ for 6 hr, normoxia for 24 hr).
- Dosage : 12.5–25 µM Texasin, comparable to 50 µM edaravone (positive control).
- Viability assays : CCK-8 solution (5 mg/mL, 20 µL/well) with OD450 measurement.
- Validation : Include β-actin normalization in Western blots and statistical rigor (one-way ANOVA with Dunnett’s test) .
Q. How can researchers resolve contradictions in this compound quantification across studies?
Discrepancies often arise from:
- Co-eluting isomers : Use orthogonal methods (e.g., UPLC-MS/MS or chiral columns) to distinguish Texasin from structurally similar flavanones.
- Matrix effects : Spike-and-recovery experiments in plant extracts to assess interference.
- Reference standards : Source certified materials with NMR/HMQC spectra to confirm identity .
Q. What molecular techniques elucidate this compound’s interaction with cellular targets?
- Docking simulations : AutoDock 4.0 with PERK (PDB: 4X7K) using a 50×50×50 Å grid centered on the ligand-binding site.
- Dynamic studies : Molecular dynamics (MD) simulations to assess binding stability.
- Mutagenesis : Validate predicted residues (e.g., Cys891) via site-directed mutagenesis in HEK293T cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
